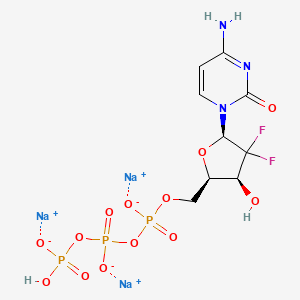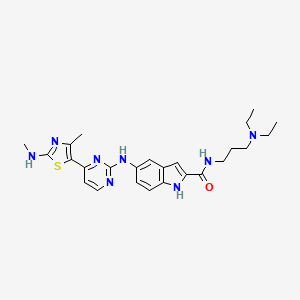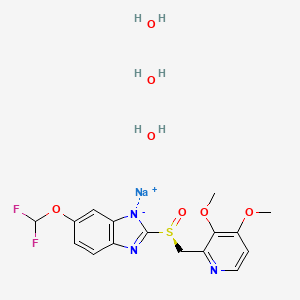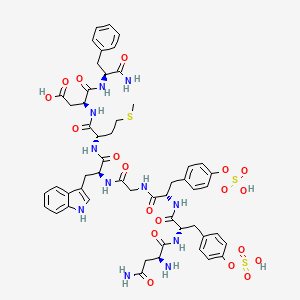
Gemcitabine triphosphate (trisodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gemcitabine triphosphate (trisodium) is a nucleoside analog and a key metabolite of gemcitabine, an antimetabolite used extensively in cancer treatment. This compound is known for its role in inhibiting DNA synthesis, thereby exerting cytotoxic effects on rapidly dividing cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of gemcitabine triphosphate (trisodium) involves the phosphorylation of gemcitabine. This process typically requires the use of deoxycytidine kinase, which catalyzes the addition of phosphate groups to gemcitabine, resulting in the formation of gemcitabine monophosphate, diphosphate, and ultimately triphosphate .
Industrial Production Methods: Industrial production of gemcitabine triphosphate (trisodium) often involves large-scale enzymatic reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the efficient conversion of gemcitabine to its triphosphate form .
Analyse Chemischer Reaktionen
Types of Reactions: Gemcitabine triphosphate (trisodium) primarily undergoes phosphorylation reactions. It can also participate in substitution reactions where the triphosphate group is replaced by other functional groups .
Common Reagents and Conditions: The phosphorylation of gemcitabine to form gemcitabine triphosphate (trisodium) typically requires ATP and deoxycytidine kinase. The reaction is carried out under physiological conditions, often in a buffered aqueous solution .
Major Products Formed: The primary product of these reactions is gemcitabine triphosphate (trisodium). Other products may include gemcitabine monophosphate and diphosphate, depending on the extent of phosphorylation .
Wissenschaftliche Forschungsanwendungen
Gemcitabine triphosphate (trisodium) has a wide range of applications in scientific research:
Wirkmechanismus
Gemcitabine triphosphate (trisodium) exerts its effects by incorporating into DNA during replication. Once incorporated, it inhibits DNA synthesis by causing chain termination. This action prevents the elongation of the DNA strand, leading to cell death. The compound targets ribonucleotide reductase and DNA polymerase, key enzymes involved in DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Cytarabine: Another nucleoside analog used in cancer treatment.
Fludarabine: Similar in structure and function, but used mainly for chronic lymphocytic leukemia.
Uniqueness: Gemcitabine triphosphate (trisodium) is unique due to its dual action of inhibiting both ribonucleotide reductase and DNA polymerase. This dual inhibition enhances its cytotoxic effects, making it a potent chemotherapeutic agent .
Eigenschaften
Molekularformel |
C9H11F2N3Na3O13P3 |
|---|---|
Molekulargewicht |
569.08 g/mol |
IUPAC-Name |
trisodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H14F2N3O13P3.3Na/c10-9(11)6(15)4(25-7(9)14-2-1-5(12)13-8(14)16)3-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h1-2,4,6-7,15H,3H2,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19);;;/q;3*+1/p-3/t4-,6+,7-;;;/m1.../s1 |
InChI-Schlüssel |
LTDQUZISEQVYMI-OWLHOBMCSA-K |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)(F)F.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)(F)F.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)

![N-[(2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B12376464.png)

![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)
![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)

![2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B12376485.png)



